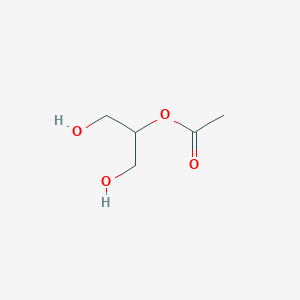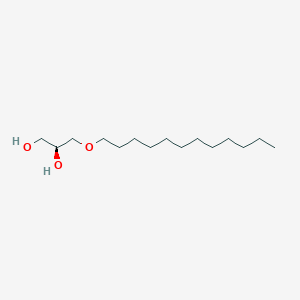
(S)-3-(dodecyloxy)propane-1,2-diol
描述
(S)-1-Dodecyl-glycerol is a chiral glycerol derivative with a long dodecyl (12-carbon) alkyl chain attached to the first carbon of the glycerol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-dodecyl-glycerol typically involves the esterification of glycerol with dodecanoic acid, followed by selective reduction. One common method includes the use of dodecyl bromide and glycerol in the presence of a strong base like sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-1-dodecyl-glycerol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like palladium on carbon may be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions: (S)-1-Dodecyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecyl alcohol.
Substitution: Formation of dodecyl halides.
科学研究应用
(S)-1-Dodecyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Acts as a lipid anchor in membrane protein studies and as a model compound in lipid metabolism research.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
作用机制
The mechanism of action of (S)-1-dodecyl-glycerol involves its interaction with lipid membranes. The long dodecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The glycerol backbone can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
相似化合物的比较
1-Dodecanol: A similar compound with a hydroxyl group at the end of the dodecyl chain, but lacking the glycerol backbone.
Glycerol Monolaurate: Another glycerol derivative with a shorter lauryl (12-carbon) chain.
Uniqueness: (S)-1-Dodecyl-glycerol is unique due to its chiral nature and the presence of both a long alkyl chain and a glycerol backbone. This combination allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
属性
CAS 编号 |
99651-65-7 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC 名称 |
(2S)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |
InChI 键 |
GBXRUYNQDDTQQS-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
手性 SMILES |
CCCCCCCCCCCCOC[C@H](CO)O |
规范 SMILES |
CCCCCCCCCCCCOCC(CO)O |
同义词 |
(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
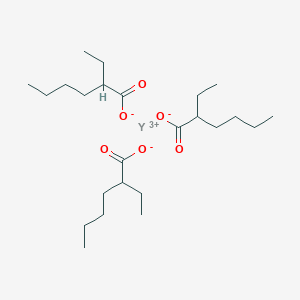
![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)
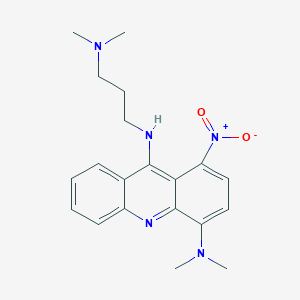
![6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
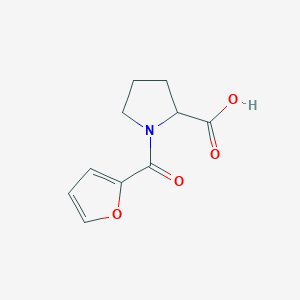
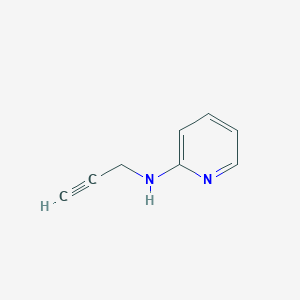
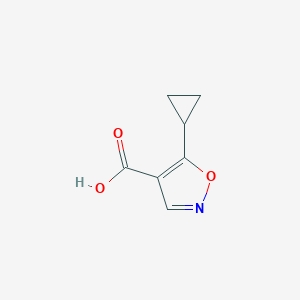
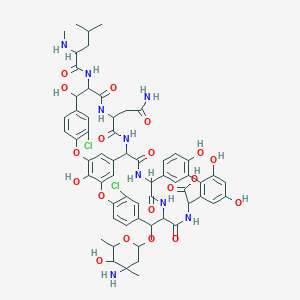
![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
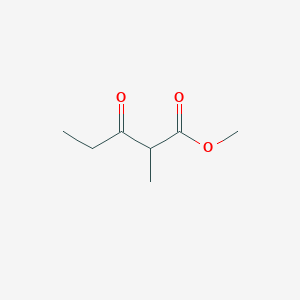
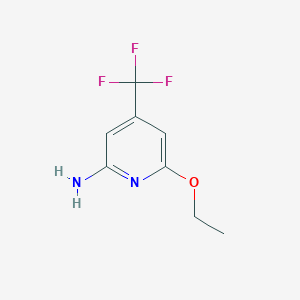
![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

